An In-depth Technical Guide to 3-(Trimethoxysilyl)propyl Acrylate: Chemical Properties and Applications
An In-depth Technical Guide to 3-(Trimethoxysilyl)propyl Acrylate: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trimethoxysilyl)propyl acrylate (B77674) (TMSPMA) is a bifunctional organosilane that serves as a versatile coupling agent and monomer in advanced materials science.[1] Its unique molecular structure, featuring a polymerizable acrylate group and a hydrolyzable trimethoxysilyl group, enables it to form covalent bonds with both organic polymers and inorganic substrates. This dual reactivity makes TMSPMA a critical component in the formulation of adhesives, coatings, and composites.[1] In the fields of drug development and biomedical applications, it is utilized in the synthesis of hybrid nanomaterials and functionalized drug carriers.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization.
Chemical and Physical Properties
3-(Trimethoxysilyl)propyl acrylate is a colorless, transparent liquid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 3-(Trimethoxysilyl)propyl Acrylate
| Property | Value |
| Molecular Formula | C₉H₁₈O₅Si[3][4][] |
| Molecular Weight | 234.32 g/mol [][6] |
| CAS Number | 4369-14-6[4][] |
| Appearance | Colorless to almost colorless clear liquid[2][3] |
| Density | 1.055 g/mL at 25 °C[6][7] |
| Boiling Point | 68 °C at 0.4 mmHg[6][7] |
| 95 °C at 3 mmHg[3] | |
| Flash Point | 123 °C (closed cup)[3] |
| Refractive Index (n20/D) | 1.429[6][7] |
| Water Solubility | 5.8 - 4300 mg/L at 20 °C[4] |
| Vapor Pressure | 0.039 mmHg at 25 °C[4] |
| LogP | 0.98380[4][] |
Chemical Structure and Reactivity
The structure of 3-(trimethoxysilyl)propyl acrylate contains an acrylate group capable of polymerization and a trimethoxysilyl group that can undergo hydrolysis and condensation reactions.[8] This dual functionality is the basis for its utility as a coupling agent, bridging organic and inorganic materials.
The trimethoxysilyl group is sensitive to moisture and can hydrolyze to form silanol (B1196071) groups (-Si(OH)₃).[9][10] These silanol groups can then condense with each other or with hydroxyl groups on the surface of inorganic substrates (like silica (B1680970), glass, or metal oxides) to form stable siloxane bonds (-Si-O-Si- or -Si-O-Substrate).
The acrylate group is a reactive monomer that can undergo free-radical polymerization to form a polyacrylate backbone. This allows for the incorporation of the silane (B1218182) functionality into a polymer chain or for the grafting of polymers onto a surface functionalized with TMSPMA.
Spectroscopic Data
The identity and purity of 3-(trimethoxysilyl)propyl acrylate are typically confirmed using a combination of spectroscopic techniques, primarily NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of TMSPMA.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 6.07 | Singlet | =CH₂ (vinyl proton, trans) |
| 5.55 | Singlet | =CH₂ (vinyl proton, cis) |
| 4.10 | Triplet | -O-CH₂- (propyl chain) |
| 3.58 | Singlet | -Si-(OCH₃)₃ |
| 1.90 | Singlet | -C(CH₃)= |
| ~1.75 | Multiplet | -CH₂- (central propyl) |
| ~0.70 | Multiplet | Si-CH₂- (propyl chain) |
| Note: Data compiled from a representative source.[8] Chemical shifts are approximate and may vary based on solvent and instrument. |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 167.4 | C=O (ester carbonyl) |
| 136.6 | =C(CH₃)- (vinyl carbon) |
| 125.0 | =CH₂ (vinyl carbon) |
| 66.8 | -O-CH₂- (propyl chain) |
| 50.5 | -Si-(OCH₃)₃ |
| 22.5 | -CH₂- (central propyl) |
| 6.5 | Si-CH₂- (propyl chain) |
| Note: Data compiled from a representative source.[8] |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of TMSPMA shows characteristic absorption bands corresponding to its functional groups.
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~2945, 2840 | C-H stretching (alkyl) |
| ~1720 | C=O stretching (ester) |
| ~1638 | C=C stretching (acrylate) |
| ~1410 | =CH₂ in-plane bending |
| ~1190, 1085 | Si-O-C stretching |
| ~815 | =CH₂ out-of-plane bending |
Experimental Protocols
Synthesis of 3-(Trimethoxysilyl)propyl Acrylate
The industrial synthesis of 3-(trimethoxysilyl)propyl acrylate is most commonly achieved through the hydrosilylation of allyl acrylate with trimethoxysilane, often catalyzed by a platinum complex like Karstedt's catalyst.[1]
General Protocol:
-
A reaction vessel is charged with allyl acrylate and a platinum catalyst.
-
Trimethoxysilane is added dropwise to the mixture under an inert atmosphere, with cooling to control the exothermic reaction.
-
After the addition is complete, the mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like GC or NMR.
-
The product is then purified by vacuum distillation to remove the catalyst and any unreacted starting materials.
Characterization
NMR Spectroscopy Protocol:
-
A sample of the synthesized 3-(trimethoxysilyl)propyl acrylate is dissolved in a deuterated solvent (e.g., CDCl₃).
-
A ¹H NMR spectrum is acquired to confirm the presence of all proton environments in the molecule.
-
A proton-decoupled ¹³C NMR spectrum is acquired to identify all carbon environments.
-
A ²⁹Si NMR spectrum can also be acquired to confirm the silicon environment.[1]
-
The chemical shifts (δ), integration values, and multiplicity of the signals are analyzed to confirm the structure of the TMSPMA molecule.[1]
Safety and Handling
3-(Trimethoxysilyl)propyl acrylate is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Causes severe skin burns and eye damage.[][11] May cause an allergic skin reaction.[][11] Harmful if swallowed, in contact with skin, or if inhaled.[][11] Harmful to aquatic life with long-lasting effects.[][11]
-
Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wear protective gloves, protective clothing, eye protection, and face protection.[11] In case of contact, rinse immediately with plenty of water.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[9] The material is moisture-sensitive and should be stored under an inert atmosphere.[3][4]
Applications
The unique properties of 3-(trimethoxysilyl)propyl acrylate make it a valuable component in a variety of applications:
-
Coupling Agent: It is widely used as a silane coupling agent for the formation of hybrid compounds.[2][13] It enhances the adhesion between organic resins and inorganic fillers or substrates.
-
Nanomaterial Synthesis: It is used in the synthesis of vinyl and acrylate-modified silica nanoparticles.[2][7]
-
Biomedical Applications: It is involved in the modification of nanoparticles for drug delivery and other biomedical uses.[2][7]
-
Coatings and Adhesives: It improves the performance and durability of coatings and adhesives by enhancing their adhesion to various surfaces.
Conclusion
3-(Trimethoxysilyl)propyl acrylate is a highly versatile and reactive monomer with significant applications in materials science and beyond. Its dual functionality allows for the covalent linkage of organic and inorganic materials, enabling the creation of advanced hybrid materials with tailored properties. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(ACRYLOYLOXY)PROPYLTRIMETHOXYSILANE | 4369-14-6 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lookchem.com [lookchem.com]
- 6. 3-(Trimethoxysilyl)propyl acrylate 92 , BHT 100ppm inhibitor 4369-14-6 [sigmaaldrich.com]
- 7. materials.alfachemic.com [materials.alfachemic.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-(Trimethoxysilyl)propyl Acrylate | 4369-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. capotchem.cn [capotchem.cn]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
